molecular formula C9H8N4O2 B014945 6-Methylamino-5-nitroquinoxaline CAS No. 149703-58-2

6-Methylamino-5-nitroquinoxaline

Cat. No. B014945
M. Wt: 204.19 g/mol
InChI Key: UZKBVZMJKPXRTC-UHFFFAOYSA-N
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Description

Synthesis Analysis 6-Methylamino-5-nitroquinoxaline and related compounds are synthesized through various pathways, often starting from nitroquinolines or halogenated intermediates. For instance, the synthesis of 6-halo-5-nitroquinoxalines can be achieved by condensing α-dicarbonyls with bromo- or chloro-nitro-1,2-benzenediamines, illustrating the method's versatility in producing quinoxaline derivatives as intermediates for further heterocyclic transformations (Tian & Grivas, 1992). Additionally, 6-amino-5-bromoquinoxaline synthesis involves cyclization, hydrogenation, and bromination steps, indicating a method for adding bromo groups to quinoxaline rings with high efficiency (Chang Dong-liang, 2009).

Molecular Structure Analysis The molecular structure and chemical properties of quinoxaline derivatives like 6-Methylamino-5-nitroquinoxaline are often studied through their synthesis and the reactions they undergo. These structures serve as key intermediates for the development of various heterocyclic compounds, demonstrating the compound's significance in organic chemistry.

Chemical Reactions and Properties Quinoxaline derivatives engage in a variety of chemical reactions, showcasing their versatility in organic synthesis. For instance, nucleophilic addition reactions with amide anions have been explored, leading to the synthesis of benzamide derivatives, which further undergo oxidative dehydrogenation to yield aroylimino derivatives of nitro-2-quinolones (Avakyan et al., 2019).

Scientific Research Applications

  • It is used for studying the Meisenheimer reaction, a chemical transformation that transforms nitroquinoxaline-N-oxides into chloro-nitroquinoxalines (Nasielski‐Hinkens, Vyver, & Nasielski, 2010).

  • It serves in oxidative methylamination of nitroquinolines (Woźniak & Grzegożek, 1993).

  • It is utilized in the synthesis of substituted 1,4,5,8-tetra-azaphenanthrenes (Nasielski‐Hinkens & Benedek-Vamos, 1975).

  • It acts as a dopamine agonist with selectivity for the D2 receptor subtype, potentially useful in Parkinson's disease treatment (Heier et al., 1996).

  • It is used in chemical research for preparing various compounds (Otomasu & Yoshida, 1960).

  • 6-halo-5-nitroquinoxalines, a variant, are versatile intermediates for synthesizing heterocycles due to their reactive halogen atom ortho to the nitro substituent (Tian & Grivas, 1992).

  • The synthesized 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives exhibited promising antibacterial properties against bacterial strains, potentially useful in formulating antibacterial compounds against resistant pathogens (Taiwo, Obafemi, & Akinpelu, 2021).

Safety And Hazards

6-Methylamino-5-nitroquinoxaline is intended for research use only and is not intended for diagnostic or therapeutic use . It should be stored at -20° C . Further safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

N-methyl-5-nitroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBVZMJKPXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392986
Record name 6-METHYLAMINO-5-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylamino-5-nitroquinoxaline

CAS RN

149703-58-2
Record name 6-METHYLAMINO-5-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methyl-N-(quinoxalin-6-yl)acetamide (4.02 g, 0.02 mol) in DCM (60 mL) was added a solution of potassium nitrate (4.02 g, 0.04 mol) in sulfuric acid (10 mL) cooled to 0° C. The mixture was then warmed and stirred at room temperature for 4 h. Water (20 mL) was added. The mixture was adjusted to pH ˜9 with saturated NaOH aqueous solution. Then the mixture was extracted with EtOAc (5×150 mL). The extracts were dried over sodium sulfate and concentrated to give the crude product, which was purified by silica gel column chromatography (eluting with PE/EtOAc v/v 2:1) to give N-methyl-5-nitroquinoxalin-6-amine as a yellow solid (1.4 g, yield 35%). ESI MS: m/z 205.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 8.85 (d, J=1.6 Hz, 1H), 8.62 (d, J=1.6 Hz, 1H), 8.07 (d, J=9.6 Hz, 1H), 7.67 (brs, 1H), 7.41 (d, J=9.2 Hz, 1H), 3.18 (s, 3H).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Me, H Me - Acta Chemica Scandinaviea, 1993 - actachemscand.org
2-Amino-3-methyl-3#-imidazo [4, 5-/] quinoxaline, all its derivatives with 1-4 methyl groups in positions 4, 5, 7 and 8, and 2-amino-3, 5-dimethyl-7, 8-diphenyl-3i/-imidazo [4, 5-/] …
Number of citations: 22 actachemscand.org

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